molecular formula C14H9FN2O B8795208 5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B8795208
M. Wt: 240.23 g/mol
InChI Key: CHGRREXRRKUYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H9FN2O and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazole

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H9FN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H

InChI Key

CHGRREXRRKUYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl-O-(4-fluorobenzamidoxime (116 mg, 449 mmol) was placed under nitrogen and THF (5.0 mL) was added. Then tetrabutylammonium fluoride (1.0 M, 450 μL) was added dropwise the solution was stirred at room temperature for 21 hours. The solid residue was purified by column chromatography over silica gel (EtOAc/Hex 1:8) and the product was crystallized from hot hexane to give clear crystals (66 mg, 61%). 1H NMR (300 MHz, CDCL3) δ(ppm): 7.23 (2H, t, J=8.3 Hz), 7.49-7.51 (3H, m), 8.16 (2H, dd, J=2.8, 6.9 Hz), 8.21 (2H, dd, J=5.4, 8.3 Hz). 13C NMR (75 MHz, CDCL3) δ(ppm): 116.7 (2CH, d, J=21.8 Hz), 127.0, 127.7 (CH), 129.1 (CH), 130.8 (CH), 131.1 (2CH, d, J=54.0 Hz), 163.9, 167.3, 169.18, 175.0. MS (FAB+): 241 (MH+). HRMS for C14H9FN2O (MH+): calculated: 241.0777; found 241.0759.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
61%

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